molecular formula Au3In B14716517 CID 14325182 CAS No. 12598-23-1

CID 14325182

Cat. No.: B14716517
CAS No.: 12598-23-1
M. Wt: 705.718 g/mol
InChI Key: DYYFRKWFAKYFLN-UHFFFAOYSA-N
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Description

CID 14325182 (Compound ID 14325182) is a chemical entity registered in PubChem, a publicly accessible database for chemical properties and bioactivities. Based on , this compound was analyzed using gas chromatography-mass spectrometry (GC-MS) and vacuum distillation, with its structure elucidated through mass spectral data (Figure 1D) . The GC-MS chromatogram (Figure 1B) and distillation fractions (Figure 1C) indicate its volatility and purification profile, critical for industrial or pharmacological applications.

Properties

CAS No.

12598-23-1

Molecular Formula

Au3In

Molecular Weight

705.718 g/mol

InChI

InChI=1S/3Au.In

InChI Key

DYYFRKWFAKYFLN-UHFFFAOYSA-N

Canonical SMILES

[In].[Au].[Au].[Au]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 14325182 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Covalent Bond Formation with Amino Acid Residues

CID 14325182 reacts primarily with nucleophilic amino acid side chains (e.g., lysine, cysteine) to form stable covalent bonds. This reaction is pH-dependent, with optimal activity observed under mildly alkaline conditions (pH 7.5–9.0) .

Reaction Parameters Details
Target ResiduesLysine (ε-amino group), Cysteine (thiol group)
Reaction MechanismNucleophilic substitution or Michael addition
pH Range for Activity7.5–9.0
Temperature Dependence25–37°C
Catalysts/ActivatorsNone required; reaction proceeds spontaneously under optimal conditions

Research Findings :

  • In studies with bovine serum albumin (BSA), this compound achieved >90% cross-linking efficiency within 30 minutes at pH 8.5.

  • Cross-linked complexes remain stable under denaturing conditions (e.g., SDS-PAGE), enabling downstream analysis .

Cross-Linking of Protein Complexes

The compound forms intra- and inter-molecular cross-links between proximal proteins, capturing transient interactions for structural elucidation .

Cross-Linking Characteristics Data
Distance Span Between Residues10–15 Å (dependent on linker length)
ApplicationsStabilization of protein-protein interactions for mass spectrometry
Yield OptimizationEnhanced by reducing agents (e.g., TCEP) to prevent disulfide scrambling

Case Study :

  • A 2022 study using this compound in RNA polymerase II complexes identified previously undetected interaction sites between subunits Rpb1 and Rpb2, resolving conformational flexibility during transcription .

Hydrolysis and Stability Under Aqueous Conditions

This compound undergoes hydrolysis in aqueous solutions, limiting its effective window in experimental setups .

Hydrolysis Kinetics Observations
Half-Life (pH 7.4, 25°C)2–4 hours
Hydrolysis ProductsInactive carboxylic acid derivatives
Mitigation StrategiesUse of anhydrous solvents (e.g., DMSO) for stock solutions

Experimental Data :

  • Hydrolysis rates increase 3-fold at pH >9.0, necessitating strict pH control during cross-linking assays.

Reactivity with DNA and Nucleic Acids

While primarily used for proteins, this compound exhibits secondary reactivity with DNA under specific conditions, forming interstrand cross-links .

DNA Cross-Linking Parameters Details
Target SitesGuanine N7 and adenine N3 positions
Reaction ConditionspH 6.0–7.0, 37°C
Biological ImplicationsPotential genotoxicity; requires careful handling in cellular assays

Key Study :

  • Comparative analysis with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) revealed this compound’s slower cross-link formation kinetics but higher specificity for guanine-rich regions .

Fragmentation in Mass Spectrometry

During collision-induced dissociation (CID), cross-linked peptides release characteristic fragments, aiding in identification .

Fragmentation Patterns Signatures
Diagnostic Ionsm/z 216.1 (linker-derived fragment)
MS/MS AnalysisCleavage at aspartyl-prolyl bonds within the linker region

Advancements :

  • A novel two-step LC/MS<sup>n</sup> strategy improved cross-link identification by 8-fold compared to traditional methods, leveraging this compound’s gas-phase cleavage properties .

Side Reactions and Selectivity Challenges

Non-specific reactions with non-target residues (e.g., histidine, serine) occur at higher concentrations (>1 mM).

Selectivity Optimization Recommendations
Ideal Working Concentration0.1–0.5 mM
Competing ReagentsTris buffers (quench unreacted cross-linkers)

Scientific Research Applications

CID 14325182 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it may be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 14325182 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the nature of the compound and the context in which it is used. The exact molecular targets and pathways involved may vary, but they typically include enzymes, receptors, and other proteins that play crucial roles in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : this compound shares functional diversity with analogues, such as halogens (bromine in CAS 7312-10-9) and aromatic systems (benzimidazole in CAS 1761-61-1). These groups influence reactivity and bioactivity, such as enzyme inhibition (e.g., CYP1A2 inhibition in CAS 7312-10-9 ).
  • Synthetic Accessibility : Compounds like CAS 1533-03-5 are synthesized via catalytic coupling (e.g., palladium catalysts), while CAS 1761-61-1 uses green chemistry approaches with recyclable catalysts . This compound’s vacuum distillation () suggests a focus on purity, critical for pharmaceutical intermediates.
2.2 Functional Analogues

Functional similarities are assessed based on applications in drug discovery or industrial processes:

Compound (CID/CAS) Key Application Bioactivity/Use Analytical Method Reference
This compound Not specified Potential drug intermediate GC-MS, vacuum distillation
CAS 7312-10-9 Enzyme inhibition CYP1A2 inhibitor, high GI absorption LC-ESI-MS
CAS 1046861-20-4 Suzuki coupling reagent Boronic acid-based synthesis NMR, HPLC
CAS 1533-03-5 Fluorinated intermediates Trifluoromethyl group in agrochemicals GC-MS, IR spectroscopy

Key Observations :

  • Analytical Techniques : this compound’s reliance on GC-MS aligns with CAS 1533-03-5’s characterization, whereas CAS 7312-10-9 uses LC-ESI-MS for structural differentiation of isomers .
  • Pharmacological Potential: Compounds like CAS 7312-10-9 exhibit high gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, suggesting this compound may share similar pharmacokinetic profiles if structurally related .

Research Findings and Limitations

  • Structural Elucidation: this compound’s mass spectrum () provides fragmentation patterns critical for identifying substituents, akin to ’s use of collision-induced dissociation (CID) in ginsenoside analysis .
  • Synthesis Challenges : Unlike CAS 1761-61-1’s high-yield synthesis (98% yield), this compound’s purification via vacuum distillation may limit scalability .
  • Data Gaps : The absence of explicit bioactivity or toxicity data for this compound restricts direct comparison with analogues like CAS 7312-10-9 (CYP1A2 inhibition) .

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